5-Tert-butyl-2-chlorocyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25117-81-1 |
|---|---|
Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
5-tert-butyl-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
DOYGPCICIHCGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)O)Cl |
Origin of Product |
United States |
Stereoisomers and Conformational Analysis of 5 Tert Butyl 2 Chlorocyclohexanol
Based on the relative orientations of the hydroxyl and chloro groups, four principal diastereomers can be considered. The stability of each is determined by the axial or equatorial placement of these two substituents on the conformationally locked ring.
| Diastereomer Configuration | C-1 (OH) Position | C-2 (Cl) Position | Key Steric Interactions | Predicted Relative Stability |
| trans | Equatorial | Equatorial | Gauche interaction between OH and Cl | Most Stable |
| trans | Axial | Axial | 1,3-diaxial (OH-H), 1,3-diaxial (Cl-H) | Least Stable |
| cis | Axial | Equatorial | 1,3-diaxial (OH-H) | Less Stable |
| cis | Equatorial | Axial | 1,3-diaxial (Cl-H) | Less Stable |
Analysis of Isomers:
trans-diequatorial Isomer: In this isomer, both the hydroxyl and chloro groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, making it the most sterically favored and likely the most stable conformer. The primary interaction is a gauche relationship between the two substituents.
trans-diaxial Isomer: This conformer places both the hydroxyl and chloro groups in axial positions. This results in significant destabilization from 1,3-diaxial interactions between the axial OH and two axial hydrogens, as well as between the axial Cl and two axial hydrogens. This isomer is predicted to be the least stable.
cis-isomers: Two cis isomers are possible. In one, the hydroxyl group is axial and the chlorine is equatorial. In the other, the hydroxyl is equatorial and the chlorine is axial. Both are destabilized by one set of 1,3-diaxial interactions involving the respective axial group. The relative stability between these two would depend on the A-value (a measure of steric strain) of the hydroxyl versus the chloro group. Generally, the hydroxyl group has a smaller A-value than chlorine, suggesting the conformer with the axial hydroxyl group would be slightly more stable than the one with the axial chlorine group, though both are significantly less stable than the diequatorial isomer.
Predicted Spectroscopic and Reactive Properties
Regio- and Stereoselective Pathways for Cyclohexanol Scaffold Construction
The construction of the this compound scaffold can be achieved through several classical organic transformations where control of regioselectivity and stereoselectivity is paramount.
Halogenation and Subsequent Functional Group Interconversions
A primary route to vicinal chlorohydrins involves the reaction of an alkene with a source of electrophilic chlorine in the presence of water. This pathway, known as halohydrin formation, can be applied to the synthesis of this compound starting from 4-tert-butylcyclohexene (B1265666).
The reaction proceeds via an electrophilic addition mechanism. The alkene's pi bond attacks the chlorine (e.g., from Cl₂ or N-Chlorosuccinimide), forming a cyclic chloronium ion intermediate. Water, acting as a nucleophile, then attacks one of the carbons of the three-membered ring. This attack occurs from the face opposite to the chloronium ion, resulting in a net anti-addition of the chlorine and hydroxyl groups. chemistrysteps.commasterorganicchemistry.com
For an unsymmetrical alkene like 4-tert-butylcyclohexene, the regioselectivity of the nucleophilic attack is critical. The attack of water generally occurs at the more substituted carbon that can better stabilize a partial positive charge. leah4sci.com However, in the case of the intermediate chloronium ion from 4-tert-butylcyclohexene, the two carbons are both secondary. The directing influence of the tert-butyl group and electronic factors guide the regioselectivity. The reaction of 3-tert-butylcyclohexene with hypochlorous acid is known to yield products where the hydroxyl group adds to the carbon further from the tert-butyl group to minimize steric hindrance, suggesting that for 4-tert-butylcyclohexene, the formation of this compound is a favored outcome. acs.org The stereochemistry is exclusively trans for the newly added groups.
Table 1: Halohydrin Formation from 4-tert-butylcyclohexene
| Reactants | Reagent | Key Intermediate | Product Stereochemistry |
|---|
Reductive Synthesis from α-Chlorocyclohexanones
An alternative and highly controlled approach is the reduction of a corresponding α-chloroketone, specifically 5-tert-butyl-2-chlorocyclohexanone. This method transfers the challenge of stereocontrol to the ketone reduction step, which is a well-studied transformation. The precursor ketone can be synthesized by the direct chlorination of 4-tert-butylcyclohexanone (B146137) using reagents like sulfuryl chloride.
The diastereoselectivity of the reduction is highly dependent on the steric bulk of the hydride reducing agent. The conformationally locked 4-tert-butylcyclohexanone ring system serves as an excellent model for studying the principles of axial versus equatorial attack. youtube.com
Less Bulky Hydrides (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents preferentially attack from the axial face to avoid torsional strain with the adjacent axial hydrogens. This leads to the formation of the equatorial alcohol as the major product.
Bulky Hydrides (e.g., Lithium tri-sec-butylborohydride, L-Selectride): These sterically demanding reagents encounter significant steric hindrance from the axial hydrogens at positions 3 and 5. Therefore, they attack from the less hindered equatorial face, resulting in the formation of the axial alcohol as the major product.
A study on the reduction of cis-4-tert-butyl-2-chlorocyclohexanone with N-Selectride (a similarly bulky reagent) showed that the equatorial alcohol is formed, resulting from the hydride attacking from the axial face. This is explained by the Cieplak model, where the axial face is electronically favored for attack. Conversely, reduction of the trans isomer yielded the axial alcohol. sbq.org.br This demonstrates that the stereochemical outcome can be tuned by selecting the appropriate reducing agent and starting ketone stereoisomer.
Table 2: Diastereoselective Reduction of 5-tert-butyl-2-chlorocyclohexanone
| Reducing Agent | Primary Attack Trajectory | Major Product Diastereomer (Alcohol) |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Axial | Equatorial OH |
Direct Alkylation and Cyclization Approaches
The synthesis of the this compound scaffold through direct alkylation and cyclization methods is less conventional compared to functional group transformations on a pre-existing cyclohexane (B81311) ring. Such approaches would require the strategic assembly of the six-membered ring with the chloro and hydroxyl groups (or their precursors) installed during the cyclization process.
Theoretically, a strategy could involve an intramolecular aldol (B89426) reaction or a Dieckmann condensation of a suitably substituted acyclic precursor. However, these routes are complex for this specific target due to the challenge of controlling the regiochemistry of both the tert-butyl group and the chloro-substituent during the ring formation. There are no prominent research findings detailing this specific approach for this compound, indicating that pathways involving functional group interconversions on existing cyclohexyl scaffolds are more synthetically efficient.
Diastereoselective and Enantioselective Synthetic Routes
Achieving high levels of diastereo- and enantioselectivity is crucial for applications where a single stereoisomer is required. This is accomplished using modern synthetic methods, including biocatalysis and asymmetric catalysis.
Chemoenzymatic and Biocatalytic Strategies
Biocatalysis offers a powerful and environmentally benign method for producing enantiomerically pure chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity. google.com
This strategy is highly applicable to the synthesis of specific stereoisomers of this compound. The process would involve the enzymatic reduction of the prochiral ketone, 5-tert-butyl-2-chlorocyclohexanone. By screening a library of engineered KREDs, it is possible to identify enzymes that can produce either the (1R,2S,5S) or the (1S,2R,5S) enantiomer, for example, with high diastereomeric and enantiomeric excess (>99% de, >99% ee). nih.gov
Research has demonstrated the successful large-scale synthesis of related compounds, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, using stereoselective carbonyl reductases. nih.govresearchgate.net These processes often use a co-substrate like 2-propanol for cofactor regeneration (NADH or NADPH), making them efficient for industrial applications. The ability of KREDs to tolerate α-halo substituted ketones makes this a highly viable and attractive route for accessing specific, optically pure stereoisomers of this compound. google.com
Table 3: Potential Biocatalytic Reduction of 5-tert-butyl-2-chlorocyclohexanone
| Biocatalyst | Substrate | Potential Product | Key Advantage |
|---|---|---|---|
| Engineered Ketoreductase (KRED) | 5-tert-butyl-2-chlorocyclohexanone | Single stereoisomer of this compound | High diastereo- and enantioselectivity |
Asymmetric Induction in the Formation of Chiral Centers
Beyond biocatalysis, asymmetric induction can be achieved using chiral chemical reagents or catalysts. The enantioselective reduction of the prochiral ketone 5-tert-butyl-2-chlorocyclohexanone is the most direct approach.
One of the most established methods is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (BH₃). mdpi.com The catalyst forms a complex with borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol with high selectivity. wikipedia.org
Alternatively, stoichiometric chiral reducing agents can be employed. The Midland Alpine borane reduction uses a chiral borane derived from α-pinene. wikipedia.org This sterically defined reagent selectively reduces one enantiotopic face of the ketone. The choice of the enantiomer of the chiral reagent dictates which enantiomer of the alcohol product is formed. Such methods have been successfully applied to the asymmetric reduction of a wide range of ketones, including those with α-chloro substituents. mdpi.comyoutube.com The success of these reactions relies on the differential steric interactions in the transition states leading to the two possible enantiomeric products.
Preparation of Functionally Related Analogues and Derivatives
The functional groups of this compound, a hydroxyl group and a chlorine atom on a bulky cyclohexane ring, allow for a variety of chemical transformations to produce functionally related analogues and derivatives. These reactions often involve manipulation of the hydroxyl and chloro substituents or modifications to the cyclohexane backbone.
Oxidation to Ketones:
A common derivative of a secondary alcohol like this compound is the corresponding ketone. The oxidation of the hydroxyl group can be achieved using various oxidizing agents. For instance, the structurally related 4-tert-butylcyclohexanol (B146172) can be oxidized to 4-tert-butylcyclohexanone using reagents like sodium hypochlorite (B82951) (NaOCl) in the presence of acetic acid. wpmucdn.com123helpme.com The reaction proceeds by converting NaOCl to the active oxidizing agent, hypochlorous acid (HOCl). 123helpme.com This method is considered more efficient than older methods using chromic acid. wpmucdn.com
Table 1: Oxidation of 4-tert-butylcyclohexanol
| Starting Material | Reagents | Product | Notes |
| 4-tert-butylcyclohexanol | Sodium hypochlorite (NaOCl), Acetic acid (CH₃COOH), Acetone | 4-tert-butylcyclohexanone | The reaction is typically monitored by thin-layer chromatography (TLC). wpmucdn.com |
This table is interactive. Click on the headers to sort.
Reduction of Ketones:
The reverse reaction, the reduction of a ketone to a secondary alcohol, is also a key transformation for producing analogues. The reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH₄) is a common laboratory procedure that yields a mixture of cis- and trans-4-tert-butylcyclohexanol. wpmucdn.comyoutube.com The stereoselectivity of the reduction is influenced by the steric hindrance of the tert-butyl group, which "locks" the cyclohexane ring in a conformation where this bulky group is equatorial. wpmucdn.comwpmucdn.com This leads to preferential attack of the hydride from the less hindered face of the carbonyl group. wpmucdn.com The ratio of cis to trans isomers in the product can be determined using ¹H NMR spectroscopy by analyzing the signals of the methine proton adjacent to the hydroxyl group, which appear at different chemical shifts for each isomer. wpmucdn.comwpmucdn.com
Table 2: Reduction of 4-tert-butylcyclohexanone
| Starting Material | Reagent | Products | Analytical Method |
| 4-tert-butylcyclohexanone | Sodium borohydride (NaBH₄) in methanol (B129727) or ethanol (B145695) | cis- and trans-4-tert-butylcyclohexanol | ¹H NMR Spectroscopy wpmucdn.comwpmucdn.com |
| 4-tert-butylcyclohexanone | L-Selectride in THF | cis- and trans-4-tert-butylcyclohexanol | - tamu.edu |
This table is interactive. Click on the headers to sort.
Elimination Reactions to form Alkenes:
The chlorine atom in chlorocyclohexane (B146310) derivatives can be eliminated along with a vicinal hydrogen atom to form an alkene. This E2 elimination reaction is highly dependent on the stereochemistry of the starting material. For example, when cis-1-tert-butyl-2-chlorocyclohexane is treated with a strong base like sodium ethoxide in ethanol, it undergoes a rapid E2 elimination to produce a mixture of 1-tert-butylcyclohexene and 3-tert-butylcyclohexene. chegg.com In contrast, the trans isomer reacts very slowly under the same conditions because it cannot easily achieve the required anti-periplanar conformation for the departing hydrogen and chlorine atoms due to the bulky tert-butyl group. chegg.comlibretexts.org This demonstrates how the specific stereoisomer of a tert-butyl-chlorocyclohexane can lead to different reaction rates and products.
Epoxidation and Ring-Opening:
Functionally related epoxides can be prepared from corresponding alkenes. For example, 4-tert-butylcyclohexene can be converted to 4-tert-butylcyclohexene oxide. The stereochemistry of the epoxidation can be controlled to some extent by the choice of reagent. The resulting epoxide is a versatile intermediate that can be opened by nucleophiles. For instance, reaction of an epoxide with HCl would be expected to yield a chlorohydrin, a structure closely related to this compound. The regioselectivity and stereoselectivity of the ring-opening are governed by the reaction mechanism (SN1 or SN2-like) and the substitution pattern of the epoxide.
Similarly, existing chlorohydrins can be used to form epoxides. Treatment of trans-2-chlorocyclohexanol (B14723591) with a base like sodium hydroxide (B78521) results in the formation of 1,2-epoxycyclohexane through an intramolecular Williamson ether synthesis. vaia.com However, the cis isomer under the same conditions yields cyclohexanone (B45756) via an E2 elimination mechanism, highlighting the critical role of stereochemistry in determining the reaction outcome. vaia.com
Formation of Ethers and Esters:
The hydroxyl group of this compound can be converted into other functional groups such as ethers and esters. For example, tert-butyl ethers can be prepared by the reaction of an alcohol with 2-methylpropene in the presence of an acid catalyst. vaia.com Esterification can be achieved by reacting the alcohol with a carboxylic acid or an acyl chloride. For instance, 4-tert-butylcyclohexanol can be reacted with bis(trichloromethyl) carbonate in the presence of an inorganic catalyst to form 4-tert-butylcyclohexyl chloroformate. google.com
Table 3: Synthesis of Functionally Related Derivatives
| Starting Material | Reagent(s) | Product | Derivative Type |
| cis-1-tert-butyl-2-chlorocyclohexane | Sodium ethoxide in ethanol | 1-tert-butylcyclohexene and 3-tert-butylcyclohexene | Alkene chegg.com |
| trans-2-chlorocyclohexanol | Sodium hydroxide (NaOH) | 1,2-epoxycyclohexane | Epoxide vaia.com |
| 4-tert-butylcyclohexanol | Bis(trichloromethyl) carbonate, Inorganic catalyst | 4-tert-butylcyclohexyl chloroformate | Chloroformate Ester google.com |
This table is interactive. Click on the headers to sort.
Synthesis of Complex Analogues:
The basic framework of tert-butyl-chlorocyclohexane can be incorporated into more complex molecules. For example, derivatives of 4-tert-butylcyclohexanone have been synthesized and their biological activities evaluated. researchgate.netnih.gov These syntheses often involve multi-step sequences that modify the ketone functionality or add new substituents to the ring. Furthermore, complex amides have been synthesized from tert-butyl cyclohexylamine (B46788) derivatives, such as the preparation of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a precursor in the synthesis of Edoxaban. google.com
Detailed Conformational Preferences of Cyclohexane Rings Bearing Bulky Substituents
The conformation of a substituted cyclohexane is predominantly dictated by the steric requirements of its substituents. In its most stable chair conformation, substituents can occupy either axial positions, which are perpendicular to the ring's general plane, or equatorial positions, which point away from the ring's periphery. fiveable.me The presence of bulky groups introduces significant steric strain, primarily through 1,3-diaxial interactions, which powerfully influences the conformational equilibrium. libretexts.org
Quantitative Assessment of the Tert-butyl Group's Conformational Locking Effect
The tert-butyl group is exceptionally bulky and exhibits a strong preference for the equatorial position on a cyclohexane ring. When forced into an axial position, it experiences severe steric hindrance from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent). libretexts.org This repulsion, known as 1,3-diaxial interaction, is significantly greater for a tert-butyl group than for smaller substituents. chemistryschool.net
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. wikipedia.org The tert-butyl group has a very large A-value, estimated to be around 4.9 to 5.0 kcal/mol (approximately 21 kJ/mol). pressbooks.pubmasterorganicchemistry.com This substantial energy difference means that the conformation with an axial tert-butyl group is highly unstable. chemistryschool.net Consequently, the equilibrium lies almost entirely on the side of the equatorial conformer, with some estimates suggesting a 99.9% preference. pressbooks.pub This overwhelming preference effectively "locks" the cyclohexane ring into a single chair conformation, preventing the typical ring-flipping process. chemistryschool.netbrainly.inchegg.com
Energetic Landscape of Chloro and Hydroxyl Substituent Orientations on the Cyclohexane Ring
Compared to the tert-butyl group, the chloro and hydroxyl substituents have much smaller A-values, indicating a less pronounced, though still present, preference for the equatorial position. The energetic cost of placing these groups in an axial position is significantly lower.
The A-value for a chlorine atom is approximately 0.43 kcal/mol. masterorganicchemistry.com This relatively low value, despite the size of the chlorine atom, is attributed to the longer carbon-chlorine bond length (approx. 1.93 Å) compared to a carbon-carbon bond. This increased distance lessens the steric interaction with the axial hydrogens. masterorganicchemistry.com
The hydroxyl (-OH) group has an A-value of about 0.87 kcal/mol. masterorganicchemistry.com While oxygen is larger than carbon, the steric strain is minimized because the single hydrogen atom on the oxygen can rotate away from the axial hydrogens on the ring, thereby reducing the destabilizing 1,3-diaxial interactions. masterorganicchemistry.comchemistrysteps.com
Table 1: Comparative A-Values of Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -Cl (Chloro) | 0.43 masterorganicchemistry.com |
| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |
| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |
| -CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com |
| -C(CH₃)₃ (Tert-butyl) | ~4.9 masterorganicchemistry.com |
Systematic Elucidation of Stereoisomeric Forms and Diastereomeric Relationships
This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. Based on its IUPAC name, 5-tert-butyl-2-chlorocyclohexan-1-ol, the molecule has substituents at positions 1 (hydroxyl), 2 (chloro), and 5 (tert-butyl). nih.gov The carbons at positions 1, 2, and 5 are all potential chiral centers, giving rise to a complex set of diastereomers and enantiomers.
Cis/Trans Isomerism and Relative Configurational Stability
In disubstituted cyclohexanes, cis isomers have substituents on the same face of the ring, while trans isomers have them on opposite faces. jove.comlibretexts.orglibretexts.org For a trisubstituted cyclohexane like this compound, the relationships are described between pairs of substituents. The overriding principle for stability is that the conformation with the bulky tert-butyl group in the equatorial position is strongly favored. libretexts.org
The relative stability of the different diastereomers is then determined by the positions of the smaller chloro and hydroxyl groups. The most stable configuration will be the one that minimizes the remaining 1,3-diaxial interactions. libretexts.org This generally means the conformation where the maximum number of substituents, particularly the larger ones after the tert-butyl group, can also occupy equatorial positions.
For example, considering the relationship between the C1-hydroxyl and C2-chloro groups, a trans-diequatorial arrangement is typically more stable than a cis arrangement where one group must be axial while the other is equatorial. libretexts.orgjove.com The most stable stereoisomer of this compound will therefore be the one that allows the tert-butyl, hydroxyl, and chloro groups to exist in equatorial (or pseudo-equatorial) positions simultaneously, if sterically possible. The stability decreases as more groups are forced into axial positions.
Chiral Purity and Enantiomeric Excess Considerations
Due to the presence of multiple chiral centers (carbons bonded to four different groups), this compound is a chiral molecule. It exists as pairs of enantiomers (non-superimposable mirror images) for each diastereomeric form. chegg.com
Chiral purity, often quantified as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in a mixture in greater amounts than the other. A racemic mixture has an ee of 0%, containing equal amounts of both enantiomers, while an enantiopure sample has an ee of 100%. The specific enantiomeric excess of a sample of this compound would depend entirely on the method of its synthesis. A non-stereoselective synthesis would produce a racemic mixture of each pair of diastereomers, whereas an asymmetric synthesis could potentially yield a product enriched in a single enantiomer.
Dynamic Stereochemistry: Inversion Barriers and Ring-Flipping Processes
Cyclohexane itself undergoes a rapid process called ring inversion or "ring-flipping," where one chair conformation converts into the other. wikipedia.org This process involves passing through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. wikipedia.orgmasterorganicchemistry.com The energy barrier for the ring flip of unsubstituted cyclohexane is approximately 10-11 kcal/mol, allowing for about 100,000 flips per second at room temperature. wikipedia.orglibretexts.org
However, for this compound, this dynamic process is severely restricted. The presence of the equatorially-locked tert-butyl group creates a massive energy barrier for the ring flip that would force it into an axial position. The energy required to overcome this barrier (related to the A-value of ~5 kcal/mol plus additional strain) is much higher than for unsubstituted cyclohexane. chemistryschool.net As a result, the ring is effectively "locked" and does not undergo significant inversion at room temperature. chegg.com The molecule is conformationally rigid, existing almost exclusively in the chair form where the tert-butyl group occupies an equatorial position. Any conformational dynamics would be limited to rotations around single bonds of the substituents themselves.
Reactivity and Mechanistic Studies of 5 Tert Butyl 2 Chlorocyclohexanol Transformations
Nucleophilic Substitution Reactions of the Halogen Moiety
Nucleophilic substitution reactions involving the displacement of the chloride in 5-tert-butyl-2-chlorocyclohexanol can proceed through different mechanistic pathways, primarily the unimolecular (S(_N)1) and bimolecular (S(_N)2) routes. The preferred pathway is dictated by factors such as the stability of intermediates, steric hindrance, and the nature of the nucleophile and solvent.
The S(_N)1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. rsc.org This intermediate is then rapidly attacked by a nucleophile. The stability of the carbocation is paramount for an S(_N)1 reaction to occur. rsc.org In the case of this compound, the departure of the chloride ion would lead to a secondary carbocation.
The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration. masterorganicchemistry.com These reactions are favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. youtube.com Tertiary alkyl halides are most reactive towards S(_N)1 reactions due to the high stability of the resulting tertiary carbocations. masterorganicchemistry.com While secondary carbocations are less stable than tertiary ones, S(_N)1 reactions can still occur, often in competition with other pathways. rsc.orgyoutube.com The formation of the carbocation can sometimes be accompanied by rearrangements to form a more stable carbocation, although this is less likely in the rigid cyclohexane (B81311) framework of this specific molecule. youtube.com
The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the reaction center. youtube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
A critical factor governing S(_N)2 reactions is steric hindrance. The accessibility of the electrophilic carbon to the incoming nucleophile is crucial. youtube.com In this compound, the bulky tert-butyl group significantly influences the conformation of the cyclohexane ring, generally preferring an equatorial position to minimize steric strain. This conformational preference can, in turn, affect the accessibility of the carbon-chlorine bond for a backside attack. S(_N)2 reactions are generally favored for primary and secondary alkyl halides and are disfavored for tertiary halides due to severe steric hindrance. youtube.com The presence of the large tert-butyl group, even at a distance, can sterically hinder the approach of the nucleophile, making the S(_N)2 pathway less favorable compared to a less substituted cyclohexane derivative. masterorganicchemistry.com
The stereochemical outcome of a substitution reaction provides significant insight into its mechanism. S(_N)2 reactions are stereospecific, meaning that a specific stereoisomer of the starting material will yield a specific stereoisomer of the product due to the required inversion of configuration. masterorganicchemistry.com
In contrast, S(_N)1 reactions are generally stereoselective. masterorganicchemistry.com The planar carbocation intermediate formed in an S(_N)1 reaction can be attacked by the nucleophile from either face, potentially leading to a mixture of enantiomers (if the starting material is chiral and the product has a stereocenter). masterorganicchemistry.com Often, a slight preference for inversion is observed because the departing leaving group may still partially shield one face of the carbocation. masterorganicchemistry.com For this compound, the specific stereoisomers formed in a substitution reaction would reveal whether the reaction proceeded primarily through an S(_N)1 or S(_N)2 pathway.
| Reaction Type | Key Feature | Outcome for this compound |
| S(_N)1 | Carbocation Intermediate | Formation of a secondary carbocation, potentially leading to a mixture of stereoisomers. Favored by polar protic solvents and weak nucleophiles. |
| S(_N)2 | Concerted Backside Attack | Inversion of stereochemistry. Hindered by the bulky tert-butyl group. Favored by strong nucleophiles and polar aprotic solvents. |
Elimination Reactions to Form Cyclohexenes
In addition to substitution, this compound can undergo elimination reactions to form cyclohexenes. These reactions also proceed through distinct mechanistic pathways, namely E1 and E2.
The E1 (unimolecular elimination) reaction pathway is analogous to the S(_N)1 pathway and proceeds through a carbocation intermediate. iitk.ac.in After the formation of the carbocation, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. youtube.com E1 reactions often compete with S(_N)1 reactions and are favored under similar conditions: polar protic solvents and substrates that form stable carbocations. bits-pilani.ac.in
The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. msu.edu This mechanism requires a specific geometric arrangement known as anti-periplanar, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). iitk.ac.inchemistrysteps.com This stereochemical requirement is particularly important in cyclic systems like cyclohexanes. chemistrysteps.com For an E2 reaction to occur in a cyclohexane ring, both the hydrogen and the leaving group must typically be in axial positions. iitk.ac.inchemistrysteps.com
When more than one type of β-hydrogen is available for removal, the regioselectivity of the elimination becomes a key consideration. The outcome is generally governed by two empirical rules: the Saytzeff (or Zaitsev) rule and the Hofmann rule.
Saytzeff's Rule: This rule predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. chemistrysteps.comyoutube.com This is typically observed when using a small, strong base. youtube.com
Hofmann Rule: This rule predicts that the less substituted alkene will be the major product. This outcome is favored when using a sterically bulky base, which preferentially removes the more sterically accessible, less hindered proton. masterorganicchemistry.comyoutube.com It is also favored with poor leaving groups.
In the case of this compound, the large tert-butyl group will lock the cyclohexane ring in a conformation where this group is equatorial. This has profound consequences for E2 elimination, as the chlorine atom must be in an axial position for the required anti-periplanar geometry with an axial β-hydrogen. chemistrysteps.com This conformational constraint can dictate which β-hydrogens are available for elimination and can lead to the formation of a specific regio- and stereoisomer, making the reaction highly stereospecific. khanacademy.org The choice of base (small vs. bulky) would further influence the product distribution between the Saytzeff and Hofmann products, provided there is a choice of anti-periplanar protons. youtube.com
| Elimination Pathway | Base Requirement | Key Intermediate/Transition State | Regiochemical Preference | Stereochemical Requirement |
| E1 | Weak base | Carbocation | Tends to follow Saytzeff's rule (more stable alkene). | No strict geometric requirement for the base. |
| E2 | Strong base | Concerted transition state | Saytzeff's rule with small bases; Hofmann's rule with bulky bases. youtube.com | Requires an anti-periplanar arrangement of the H and leaving group. chemistrysteps.com |
Competitive Reaction Pathways: Substitution vs. Elimination
The transformation of this compound can proceed through either substitution (SN1, SN2) or elimination (E1, E2) pathways. The predominant mechanism is dictated by several factors, including the stereoisomer of the starting material, the strength and concentration of the base or nucleophile, the solvent, and the temperature.
The bulky tert-butyl group effectively locks the cyclohexane ring in a specific chair conformation, which plays a crucial role in the stereochemical outcome of these reactions. The secondary carbon bearing the chlorine atom is susceptible to both nucleophilic attack and base-induced elimination.
SN2 vs. E2: With a strong, non-bulky base and nucleophile like sodium ethoxide, an E2 reaction is often favored over an SN2 reaction for secondary halides. masterorganicchemistry.com The E2 mechanism requires an anti-periplanar arrangement between a β-hydrogen and the leaving group (chlorine). For the trans-isomer of this compound, this geometric requirement can be met, leading to elimination. In contrast, the SN2 pathway, which involves a backside attack on the carbon-chlorine bond, can be sterically hindered by the axial hydrogens and the ring structure itself. masterorganicchemistry.com
SN1 vs. E1: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695) or water), the reaction may proceed through a carbocation intermediate via SN1 and E1 pathways. However, the formation of a secondary carbocation is less favorable than a tertiary one, and these reactions are generally slower.
The competition between these pathways is summarized in the table below.
Table 1: Substitution vs. Elimination Pathways
| Condition | Dominant Pathway | Typical Product(s) | Mechanistic Notes |
|---|---|---|---|
| Strong, non-bulky base (e.g., NaOEt in EtOH) | E2 | 4-tert-butylcyclohexene (B1265666) | Requires anti-periplanar H and Cl. Competes with SN2. masterorganicchemistry.com |
| Strong, bulky base (e.g., KOC(CH3)3) | E2 | 4-tert-butylcyclohexene | Bulky base favors elimination over substitution. |
| Weak nucleophile/weak base (e.g., CH3OH, heat) | SN1/E1 | Mixture of substitution and elimination products | Proceeds through a carbocation intermediate. Rearrangements are possible but less likely here. |
Intramolecular Cyclization Phenomena (e.g., Epoxide Formation)
Halohydrins, such as this compound, can undergo intramolecular cyclization to form epoxides. masterorganicchemistry.com This reaction is highly stereospecific and provides a key example of neighboring group participation.
The reaction is initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. byjus.com This is a fast acid-base reaction. The resulting alkoxide ion then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. byjus.com This backside attack displaces the chloride ion and results in the formation of an epoxide ring. masterorganicchemistry.com
For this intramolecular SN2 reaction to occur, the reacting groups—the alkoxide and the chlorine—must be in an anti-periplanar conformation. This stereochemical requirement is met in the trans-isomer of this compound, where the hydroxyl and chloro groups can adopt axial positions on opposite faces of the ring, allowing for efficient backside attack. The cis-isomer, where the groups are on the same side of the ring, cannot achieve this geometry and thus does not readily form the epoxide under the same conditions.
Table 2: Epoxide Formation from this compound Isomers
| Isomer | Reagent | Product | Reasoning |
|---|---|---|---|
| trans-5-tert-butyl-2-chlorocyclohexanol | NaOH | 4-tert-butyl-1,2-epoxycyclohexane | The -O- and -Cl groups can assume an anti-periplanar conformation, facilitating intramolecular SN2 attack. byjus.com |
| cis-5-tert-butyl-2-chlorocyclohexanol | NaOH | Primarily 5-tert-butylcyclohexanone | The required anti-periplanar geometry for SN2 cyclization is not possible. Elimination to an enol, followed by tautomerization, occurs instead. |
Oxidation and Reduction Chemistry of the Hydroxyl Group
The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 5-tert-butyl-2-chlorocyclohexanone. nih.gov Standard oxidizing agents for converting secondary alcohols to ketones, such as those based on chromium (e.g., PCC, PDC) or other reagents like Dess-Martin periodinane, can be employed.
An interesting case arises with the cis-isomer when treated with a base like sodium hydroxide (B78521). In this instance, instead of epoxide formation, the molecule undergoes an E2 elimination to yield an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form, resulting in the formation of 5-tert-butylcyclohexanone, where the chlorine has been eliminated.
The functional groups in this compound can be reduced through various methods.
Reduction of the Halohydrin to an Alcohol: The chloro group can be removed reductively to yield 4-tert-butylcyclohexanol (B146172). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which can reduce alkyl halides to alkanes. quora.com The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, displacing the chloride ion.
Catalytic Hydrogenation: Catalytic hydrogenation using H₂ gas and a metal catalyst (like Pd, Pt, or Ni) is a common method for reducing alkenes to alkanes. youtube.com While it can also be used to reduce alkyl halides, harsher conditions may be required. This method would convert this compound to 4-tert-butylcyclohexanol.
It is important to note that strong reducing agents like LiAlH₄ will also reduce any ketone that might be formed through oxidation. libretexts.org
Esterification and Etherification Reactions for Functional Group Manipulation
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. Due to it being a secondary alcohol, the reaction may be subject to steric hindrance.
Fischer Esterification: This method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukcommonorganicchemistry.com The reaction is an equilibrium process, and water must often be removed to drive it to completion. This method works for secondary alcohols, though sometimes with lower yields compared to primary alcohols. google.com
Reaction with Acyl Chlorides or Anhydrides: A more reactive approach involves using an acyl chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk This method is often faster and more efficient, especially for sterically hindered alcohols.
The formation of an ether from the hydroxyl group can be achieved, most commonly via the Williamson ether synthesis. wikipedia.orgbyjus.com This two-step process involves:
Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.org
A significant competing side reaction in the Williamson ether synthesis is E2 elimination, especially when using secondary or tertiary alkyl halides as the substrate for the alkoxide to attack. masterorganicchemistry.comchemistrytalk.org Therefore, for the synthesis of an ether from this compound, it is best to first form the alkoxide from the title compound and then react it with a primary alkyl halide.
Advanced Spectroscopic Elucidation in Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for differentiating between the various isomers of 5-tert-butyl-2-chlorocyclohexanol. By analyzing the magnetic environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to deduce the compound's precise conformation and stereochemistry.
High-resolution ¹H NMR spectroscopy provides critical information about the electronic environment of each proton and their spatial relationships. The large tert-butyl group effectively acts as a "conformational lock," forcing the cyclohexane (B81311) ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This locking effect results in distinct and predictable signals for the axial and equatorial protons.
The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the chlorine atom (CH-Cl) are particularly diagnostic. The chemical shift and multiplicity of these protons are heavily influenced by their axial or equatorial orientation. For instance, in related substituted cyclohexanols, axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. rsc.org
The coupling constant (J-value) between adjacent protons is also highly informative. The magnitude of the vicinal coupling constant (³J) between two protons depends on the dihedral angle between them. For protons in a trans-diaxial arrangement, the coupling constant is large (typically 10-13 Hz), whereas smaller J-values (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial couplings. rsc.org This allows for the unambiguous assignment of the relative stereochemistry of the hydroxyl and chloro substituents. For example, a large coupling constant for the CH-OH proton would indicate it is in an axial position and coupled to an adjacent axial proton. rsc.org
Table 1: Representative ¹H NMR Data for a Stereoisomer of this compound
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -C(CH₃)₃ | ~0.8-0.9 | Singlet (s) | N/A |
| Ring Protons | ~1.0-2.5 | Multiplets (m) | Various |
| H-C₅ | ~1.0-1.2 | Multiplet (m) | Various |
| H-C₂ (CH-Cl) | ~3.8-4.2 | Doublet of doublets (dd) or Multiplet (m) | Depends on isomer |
| H-C₁ (CH-OH) | ~3.5-4.0 | Doublet of doublets (dd) or Multiplet (m) | Depends on isomer |
Note: The exact chemical shifts and coupling constants are dependent on the specific stereoisomer.
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. A ¹³C NMR spectrum of this compound will display a specific number of signals corresponding to the chemically non-equivalent carbon atoms, confirming the molecular symmetry. weebly.com
The chemical shifts of the carbons directly bonded to the electronegative oxygen and chlorine atoms (C-1 and C-2) are particularly noteworthy, appearing significantly downfield compared to the other ring carbons. The carbon of the tert-butyl group and the quaternary carbon to which it is attached also have characteristic chemical shifts. nanalysis.comchemicalbook.com The specific positions of these signals can help confirm the stereochemical arrangement of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~27 |
| -C(CH₃)₃ | ~32 |
| Cyclohexane Ring Carbons (C₃, C₄, C₆) | ~20-45 |
| C₅ | ~47 |
| C₂ (C-Cl) | ~60-70 |
Note: These are predicted values based on typical shifts for substituted cyclohexanes. chemicalbook.comchemicalbook.com
NMR spectroscopy can be extended to determine the optical purity of chiral compounds like this compound. One common method involves the use of chiral resolving agents or chiral derivatizing agents (CDAs). By reacting the alcohol with a chiral acid, for example, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, and the relative integration of their characteristic signals allows for the quantification of the enantiomeric excess. Another approach utilizes chiral shift reagents, which are lanthanide complexes that bind reversibly to the alcohol, inducing different chemical shifts for the enantiomers and allowing for their differentiation in the NMR spectrum.
Vibrational Spectroscopy (Infrared) for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. libretexts.org The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). youtube.com
The most prominent feature in the IR spectrum is the absorption due to the alcohol O-H group, which appears as a strong, broad band in the region of 3600-3200 cm⁻¹. pressbooks.publumenlearning.com The broadening is a result of intermolecular hydrogen bonding. The C-H stretching vibrations from the alkane portions of the molecule are observed as sharp peaks between 3000 and 2850 cm⁻¹. lumenlearning.com The C-O stretching vibration of the alcohol appears in the 1260-1050 cm⁻¹ range. The C-Cl stretch is typically found in the fingerprint region, between 800 and 600 cm⁻¹, and can be used to confirm the presence of the chlorine substituent. IR spectroscopy is also valuable for monitoring reactions, such as the synthesis of this compound, by observing the appearance or disappearance of these characteristic absorption bands.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad, strong) | O-H stretch | Alcohol |
| 3000 - 2850 (strong) | C-H stretch | Alkane |
| 1470 - 1450 (variable) | C-H bend | Alkane |
| 1260 - 1050 (strong) | C-O stretch | Alcohol |
Mass Spectrometry for Molecular Weight and Fragment Analysis in Reaction Studies
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₀H₁₉ClO, giving it a molecular weight of approximately 190.71 g/mol . nih.govlookchem.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190 and 192 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation pattern provides further structural clues. Common fragmentation pathways for this molecule under electron impact ionization would include:
Loss of a methyl group ([M-15]⁺): This is a very common fragmentation for compounds containing a tert-butyl group, leading to a stable tertiary carbocation. researchgate.net
Loss of the tert-butyl group ([M-57]⁺): Cleavage of the entire tert-butyl group results in a significant peak.
Loss of water ([M-18]⁺): Dehydration is a typical fragmentation for alcohols.
Loss of HCl ([M-36]⁺): Elimination of hydrogen chloride can occur.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom can lead to various fragment ions. libretexts.orglibretexts.org
Analyzing these fragments helps to piece together the structure of the original molecule and can be used to follow the course of a chemical reaction by identifying reactants, intermediates, and products in a mixture. youtube.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 190/192 | [C₁₀H₁₉ClO]⁺ | Molecular Ion (M⁺) |
| 175/177 | [C₉H₁₆ClO]⁺ | Loss of ·CH₃ |
| 154 | [C₁₀H₁₈]⁺ | Loss of HCl |
| 133 | [C₆H₁₀ClO]⁺ | Loss of ·C(CH₃)₃ |
Computational and Theoretical Investigations of 5 Tert Butyl 2 Chlorocyclohexanol
Quantum Mechanical (QM) Studies on Molecular Geometry and Stability
Quantum mechanical methods are fundamental to understanding the electronic structure and energetics of molecules. For 5-tert-butyl-2-chlorocyclohexanol, these studies are crucial for elucidating the subtle energy differences between its various stereoisomers and conformers.
Density Functional Theory (DFT) Calculations for Conformational Energies and Isomeric Stabilities
Density Functional Theory (DFT) has become a important tool for accurately predicting the conformational energies and relative stabilities of substituted cyclohexanes. e3s-conferences.orgrsc.org For this compound, the primary consideration is the orientation of the tert-butyl and chloro substituents on the chair conformer of the cyclohexane (B81311) ring, which can be either axial or equatorial.
The large tert-butyl group has a strong preference for the equatorial position to avoid significant steric strain, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. libretexts.org This preference is so pronounced that it effectively "locks" the conformation of the cyclohexane ring. The energy cost of placing a tert-butyl group in an axial position is considerable, estimated to be around 5.0 kcal/mol or more. libretexts.org
The chlorine substituent also generally prefers the equatorial position, though its preference is less pronounced than that of the tert-butyl group. The conformational energy (A-value), which is the energy difference between the axial and equatorial conformers, for a chloro substituent is approximately 0.5 kcal/mol. libretexts.org
Given these principles, DFT calculations would be employed to determine the precise energy differences between the possible isomers of this compound. The calculations would involve geometry optimization of each conformer to find its lowest energy structure, followed by a frequency calculation to confirm it is a true minimum on the potential energy surface.
Table 1: Estimated Conformational Energies of Substituents on a Cyclohexane Ring
| Substituent | A-value (kcal/mol) |
| -Cl | ~0.5 libretexts.org |
| -C(CH3)3 | ≥5.0 libretexts.org |
The relative stabilities of the different diastereomers (e.g., cis vs. trans) would be determined by comparing their lowest energy conformations. For instance, in a cis-isomer, one substituent would be axial and the other equatorial, while in a trans-isomer, both could be equatorial or both axial. DFT calculations would provide quantitative data on which arrangement is more stable. For example, in trans-1,2-disubstituted cyclohexanes, the conformer with both substituents in the equatorial position is generally the more stable one. libretexts.org
Transition State Analysis and Reaction Energy Profiles for Mechanistic Insights
Transition state theory is a fundamental concept in chemical kinetics that explains the rates of chemical reactions. sapub.org Computational methods, particularly DFT, can be used to locate and characterize transition states, which are the high-energy saddle points on a reaction's potential energy surface. rowansci.comucsb.edu
For this compound, a relevant reaction to study would be an elimination reaction, where the chlorine and a vicinal hydrogen are removed to form an alkene. By mapping the reaction pathway and calculating the energy of the transition state, chemists can gain insights into the reaction mechanism and predict the reaction rate. e3s-conferences.org
The process would involve:
Identifying Reactants and Products: The starting material is a conformer of this compound, and the product is the corresponding alkene.
Locating the Transition State: A transition state search algorithm would be used to find the geometry of the highest energy point along the reaction coordinate. This structure would feature partially broken C-Cl and C-H bonds and a partially formed C=C double bond.
Frequency Calculation: A frequency calculation on the transition state geometry would confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate. rowansci.com
Constructing the Reaction Energy Profile: By calculating the energies of the reactant, transition state, and product, a reaction energy profile can be constructed. The energy difference between the reactant and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
These computational studies can help predict which stereoisomer of this compound would undergo elimination more readily and can elucidate the stereochemical outcome of the reaction.
Molecular Mechanics (MM) and Molecular Dynamics Simulations
While quantum mechanical methods provide high accuracy, they are computationally expensive. Molecular mechanics and molecular dynamics offer a more efficient way to explore the conformational landscape of flexible molecules like this compound.
Conformational Searching and Energy Minimization Techniques
Molecular mechanics (MM) employs classical physics to model the potential energy of a molecule as a function of its geometry. This is achieved through a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.
For this compound, conformational searching algorithms can be used to systematically explore the vast number of possible three-dimensional arrangements of the molecule. researchgate.net These algorithms generate a multitude of different starting geometries, which are then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.
This process allows for the identification of all low-energy conformers and their relative energies, providing a comprehensive picture of the molecule's conformational preferences. The results from MM calculations can provide a good initial guess for more accurate but computationally intensive QM calculations. researchgate.net
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry is a powerful tool for predicting various spectroscopic properties and reactivity descriptors, which can aid in the identification and characterization of molecules and in understanding their chemical behavior.
Prediction of NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the 1H and 13C chemical shifts of a molecule. nih.govfigshare.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted NMR spectra for different possible isomers of this compound with experimental data, the correct structure can be confirmed.
Reactivity Descriptors: Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that offer insights into a molecule's chemical reactivity. scielo.org.mxsemanticscholar.org These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 2: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
Applications and Broader Impact in Contemporary Organic Synthesis Research
5-Tert-butyl-2-chlorocyclohexanol as a Benchmarking System for Conformational Analysis
The study of conformational isomers, which are stereoisomers that can be interconverted by rotation about single bonds, is fundamental to understanding the three-dimensional nature of molecules and its influence on their properties and reactivity. Cyclohexane (B81311) and its derivatives are classic subjects for conformational analysis due to the existence of distinct chair, boat, and twist-boat conformations. The introduction of a tert-butyl group onto the cyclohexane ring effectively acts as a "conformational lock." Due to its significant steric bulk, the tert-butyl group overwhelmingly prefers to occupy an equatorial position to minimize destabilizing 1,3-diaxial interactions. This preference is so strong that it essentially prevents the ring from flipping to the alternative chair conformation where the tert-butyl group would be forced into a highly unfavorable axial position.
This conformational rigidity makes this compound an exceptional benchmarking system. With the tert-butyl group securely in the equatorial position at C5, the conformational equilibrium of the rest of the ring is fixed. This allows for the unambiguous study of the conformational preferences of the chloro and hydroxyl groups at the C1 and C2 positions. The relative orientations (axial or equatorial) of these two substituents are then determined by their own intrinsic steric and electronic interactions, without the complication of a mobile cyclohexane ring.
The analysis of the various stereoisomers of this compound via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy allows for the precise measurement of coupling constants between protons on the cyclohexane ring. These coupling constants are directly related to the dihedral angles between the protons, which in turn define the conformational arrangement of the substituents. By studying the stable conformations of the different diastereomers (e.g., cis and trans), researchers can quantify the energetic contributions of axial versus equatorial placement of chlorine and hydroxyl groups and investigate the influence of intramolecular hydrogen bonding between these groups.
Table 1: Conformational Data of Substituted Cyclohexanes (Note: This table is illustrative and compiles general principles of conformational analysis that are benchmarked using systems like this compound.)
| Substituent | A-value (kcal/mol) | Preferred Position | Rationale |
| -Cl (Chloro) | ~0.6 | Equatorial | Moderate steric demand. |
| -OH (Hydroxyl) | ~0.9 | Equatorial | Moderate steric demand, can participate in hydrogen bonding. |
| -t-Bu (Tert-butyl) | > 5.0 | Strongly Equatorial | High steric demand, acts as a conformational lock. |
Potential as a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis, the synthesis of a chiral compound from an achiral or racemic precursor, is a cornerstone of modern pharmaceutical and materials science. The efficacy of many drugs and the properties of advanced materials often depend on a specific three-dimensional arrangement of atoms. Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a desired stereochemistry.
This compound possesses multiple stereocenters, and its different stereoisomers can be separated or synthesized in an enantiomerically pure form. The fixed conformation due to the tert-butyl group, combined with the distinct reactivity of the chloro and hydroxyl functional groups, makes it a potentially valuable chiral building block. The hydroxyl group can be used as a handle for further functionalization, for example, through esterification or etherification, while the chlorine atom can be displaced in nucleophilic substitution reactions.
The stereochemical outcome of reactions involving this compound is highly predictable due to its locked conformation. For instance, a nucleophilic attack on the carbon bearing the chlorine atom will proceed via a specific trajectory relative to the existing stereocenters, leading to the formation of a product with a well-defined stereochemistry. This control over the introduction of new stereocenters is a critical aspect of asymmetric synthesis. While extensive use in complex natural product synthesis is not widely documented, its principles are applied in the strategic design of synthetic routes where control of cyclohexane stereochemistry is crucial.
Contribution to the Understanding of Structure-Reactivity Relationships in Cyclohexane Systems
The relationship between the structure of a molecule and its chemical reactivity is a central theme in organic chemistry. This compound serves as an excellent model to probe these relationships in cyclohexane systems. The reactivity of the chloro and hydroxyl groups is profoundly influenced by their axial or equatorial orientation.
For example, the reaction of the different stereoisomers of this compound with a base can lead to different products, highlighting the importance of stereochemistry. In an isomer where the hydroxyl group and the chlorine atom can adopt an anti-periplanar arrangement (dihedral angle of 180°), an intramolecular Williamson ether synthesis can occur to form an epoxide. This requires the hydroxyl proton to be removed by the base, followed by an internal SN2 attack of the resulting alkoxide on the carbon bearing the chlorine. This specific geometric requirement can only be met in certain stereoisomers.
In other isomers where an anti-periplanar relationship between a ring proton and the chlorine atom is possible, an E2 elimination reaction may be favored, leading to the formation of an alkene. The locked conformation of this compound allows for a clear correlation between the starting stereoisomer and the observed product, providing unambiguous evidence for the stereoelectronic requirements of these reactions.
Table 2: Reactivity of 2-Chlorocyclohexanol Isomers (General Principles Applicable to the 5-Tert-butyl System)
| Isomer | Conformation of -Cl and -OH | Reaction with Base | Major Product | Mechanism |
| trans-diequatorial | Equatorial | Epoxidation | 1,2-Epoxycyclohexane | Intramolecular SN2 |
| trans-diaxial | Axial | Epoxidation | 1,2-Epoxycyclohexane | Intramolecular SN2 |
| cis (axial -OH, equatorial -Cl) | Axial/Equatorial | Elimination | Cyclohexanone (B45756) | E2 followed by tautomerization |
| cis (equatorial -OH, axial -Cl) | Equatorial/Axial | Elimination | Cyclohexanone | E2 followed by tautomerization |
Insights into the Development of Novel Synthetic Methodologies for Substituted Cyclic Alcohols
The study of the synthesis and reactions of well-defined model systems like this compound provides valuable insights that can be generalized to develop new synthetic methodologies for a broader range of substituted cyclic alcohols. By understanding the factors that control the stereochemical outcome of reactions on this conformationally rigid template, chemists can devise strategies to synthesize other complex cyclic molecules with a high degree of stereocontrol.
For instance, the stereoselective addition of reagents to a precursor ketone, 4-tert-butylcyclohexanone (B146137), can lead to the formation of different diastereomers of this compound. The study of how different reagents and reaction conditions favor the formation of one stereoisomer over another provides a playbook for the stereoselective synthesis of other substituted cyclohexanols. These methodologies are crucial in the synthesis of natural products and pharmaceuticals, where the biological activity is often linked to a precise three-dimensional structure.
Furthermore, the predictable reactivity of the functional groups in this compound, dictated by their fixed conformations, can inspire the development of new reaction sequences. For example, a sequence involving an initial stereoselective reaction at one position, followed by a conformation-dependent reaction at another, can be designed based on the principles elucidated from this model system. This allows for the efficient construction of complex molecular architectures with multiple stereocenters.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-tert-butyl-2-chlorocyclohexanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves introducing tert-butyl and chlorine substituents to a cyclohexanol backbone. For example, tert-butyl groups can be added via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃), followed by selective chlorination at the 2-position using Cl₂ or SOCl₂ under controlled temperature (0–25°C). Yield optimization requires monitoring steric hindrance from the bulky tert-butyl group, which may necessitate longer reaction times or polar aprotic solvents. Characterization via NMR and GC-MS is critical to confirm regioselectivity .
Q. How can researchers differentiate between cis/trans isomers of this compound using spectroscopic methods?
- Methodological Answer : Conformational analysis via ¹H NMR can distinguish isomers. The tert-butyl group adopts an equatorial position in the dominant chair conformation, causing distinct coupling constants (J-values) for axial vs. equatorial chlorine substituents. For example, axial Cl leads to vicinal coupling (J = 8–12 Hz) with adjacent hydrogens, while equatorial Cl shows smaller J-values. Computational modeling (DFT) can further predict stability differences between isomers .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of oxygenated byproducts (e.g., cyclohexanone) during the synthesis of this compound?
- Methodological Answer : Oxygenated byproducts arise from radical intermediates. Cyclohexyl radicals, generated during chlorination, may react with molecular oxygen to form peroxy radicals, which decompose to cyclohexanone or cyclohexanol. Radical trapping agents (e.g., TEMPO) or inert atmospheres (N₂/Ar) can suppress these side reactions. Isotopic labeling (¹⁸O₂) and EPR spectroscopy are tools to validate radical pathways .
Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group sterically shields the cyclohexane ring, reducing accessibility for nucleophilic attack at the 2-position. Kinetic studies (e.g., using NaI in acetone for SN2 reactions) show slower rates compared to less-substituted analogs. Computational studies (e.g., molecular dynamics simulations) quantify steric effects by analyzing transition-state geometries .
Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies may arise from unaccounted variables like trace moisture or catalyst purity. Systematic replication under controlled conditions (e.g., anhydrous solvents, standardized catalysts) is essential. Statistical tools (e.g., ANOVA) can identify significant variables, while advanced analytics (HPLC-MS) detect low-concentration impurities affecting yields .
Q. What strategies are effective for studying 5-tert-butyl-2-chlorocyhexanol’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity. For enzyme inhibition studies, pre-incubate the compound with target enzymes (e.g., cytochrome P450 isoforms) and monitor activity via spectrophotometric substrate depletion. Molecular docking simulations (AutoDock Vina) can predict binding poses, guided by the compound’s stereoelectronic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
